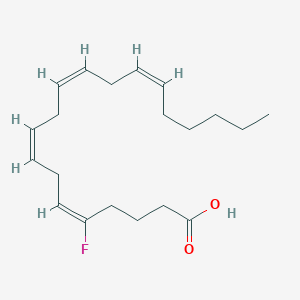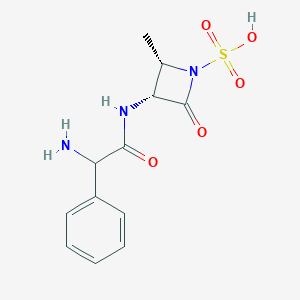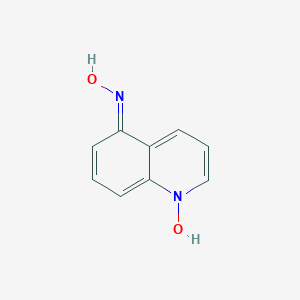
1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate, also known as carvedilol, is a non-selective beta blocker that is used for the treatment of hypertension, congestive heart failure, and left ventricular dysfunction. Carvedilol is a racemic mixture of two enantiomers, S-carvedilol and R-carvedilol. It was first synthesized in 1978 by the pharmaceutical company Searle.
Wirkmechanismus
Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. It also has alpha-adrenergic blocking activity, which results in vasodilation and a reduction in blood pressure. Carvedilol also has antioxidant properties, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects. It reduces oxidative stress, inflammation, and apoptosis in cardiac cells. It also improves endothelial function and reduces the risk of atherosclerosis. Carvedilol has been shown to have beneficial effects on glucose metabolism and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
Carvedilol has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has been extensively studied, and its pharmacokinetics and pharmacodynamics are well understood. However, 1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate has some limitations for use in laboratory experiments. It has a short half-life, which can make it difficult to maintain consistent drug levels. It also has significant inter-individual variability in its pharmacokinetics, which can make it difficult to compare results between individuals.
Zukünftige Richtungen
There are several future directions for research on 1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Carvedilol has been shown to have neuroprotective effects in animal models of these diseases. Another area of interest is its potential use in the treatment of cancer. Carvedilol has been shown to have anti-proliferative effects in cancer cells, and it may have potential as an adjunct therapy in cancer treatment. Finally, there is interest in the development of new formulations of this compound that can improve its bioavailability and reduce its inter-individual variability.
Synthesemethoden
The synthesis of 1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumarate involves the reaction of 3-(9H-carbazol-4-yl)propanoic acid with 2-(2-methoxyphenoxy)ethylamine to form 2-(3-(9H-carbazol-4-yl)propyl)phenoxyethylamine. This intermediate is then reacted with propylamine to form 1-(2-(3-(9H-carbazol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol. The final step involves the reaction of this intermediate with fumaric acid to form the fumarate salt of this compound.
Wissenschaftliche Forschungsanwendungen
Carvedilol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-proliferative effects. Carvedilol has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
109920-85-6 |
|---|---|
Molekularformel |
C50H64N4O8 |
Molekulargewicht |
849.1 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-[2-[3-(1H-indol-4-yl)propyl]phenoxy]-3-(propylamino)propan-2-ol |
InChI |
InChI=1S/2C23H30N2O2.C4H4O4/c2*1-2-14-24-16-20(26)17-27-23-12-4-3-7-19(23)10-5-8-18-9-6-11-22-21(18)13-15-25-22;5-3(6)1-2-4(7)8/h2*3-4,6-7,9,11-13,15,20,24-26H,2,5,8,10,14,16-17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI-Schlüssel |
VZOLHIFCBXKDMD-WXXKFALUSA-N |
Isomerische SMILES |
CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.CCCNCC(COC1=CC=CC=C1CCCC2=C3C=CNC3=CC=C2)O.C(=CC(=O)O)C(=O)O |
Synonyme |
1-(2-(3-(1H-Indol-4-yl)propyl)phenoxy)-3-propylamino-2-propanol fumara te |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



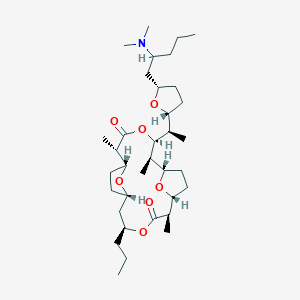
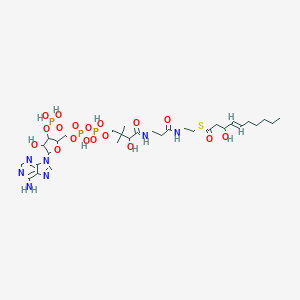
![Methyl 2-[6-[bis(2-methoxy-2-oxoethyl)amino]-5-[2-[2-[bis(2-methoxy-2-oxoethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B218252.png)
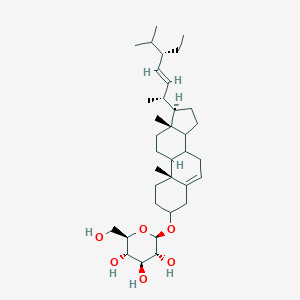

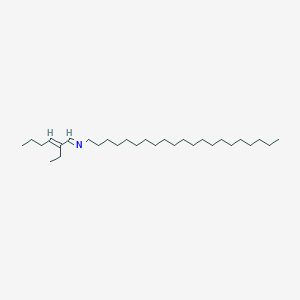
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)
![Sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B218284.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)

